Farnisin
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Overview
Description
Farnisin belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Isolation and Structural Analysis
Farnisin, identified as a flavone, was isolated from the seeds of Acacia farnesiana. Its structure was established as 7,3′-dihydroxy-4′-methoxyflavone, determined through spectroscopic studies and chemical transformation (Sahu, Achari, & Banerjee, 1998).
Anti-Inflammatory Effects
Research has demonstrated the anti-inflammatory effects of fargesin, a bioactive lignan, in chemically induced inflammatory bowel disease (IBD) in mice. Fargesin showed a significant reduction in inflammatory infiltration and myeloperoxidase activity, as well as inhibiting nitric oxide production and nuclear factor κB signaling (Yue et al., 2018). In another study, fargesin inhibited the expression of cyclooxygenase-2 and inducible nitric oxide synthase in THP-1 monocytes, contributing to its anti-inflammatory properties (Pham et al., 2017).
Cardiovascular Health
Fargesin has been studied for its antihypertensive effects. In hypertensive rats, it reduced systolic blood pressure and cardiac hypertrophy, suggesting its potential in treating hypertension (Sha et al., 2016).
Effects on Melanin Synthesis
Fargesin also demonstrated inhibitory effects on melanin production, indicating its potential use in treatments for hyperpigmentation disorders. It was found to reduce the expression of melanogenic enzymes and tyrosinase activity (Fu et al., 2019).
Neurodegenerative Disease Research
A breakthrough study identified the inhibition of Parkin Interacting Substrate (PARIS) as a potential therapeutic approach for Parkinson’s disease. Farnesol emerged as a clinically suitable inhibitor of PARIS in this context (Wyse et al., 2021).
Metabolic Effects
Fargesin was found to improve lipid and glucose metabolism in adipocytes and high-fat diet-induced obese mice, suggesting its potential in managing obesity and insulin resistance (Lee et al., 2012).
Properties
CAS No. |
54867-60-6 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-8,17,19H,1H3 |
InChI Key |
QAGGICSUEVNSGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O |
melting_point |
264-265°C |
physical_description |
Solid |
Synonyms |
7,3'-Dihydroxy-4'-methoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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